6-(1H-1,3-benzodiazol-1-yl)pyridine-3-carboxylic acid
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Overview
Description
6-(1H-1,3-benzodiazol-1-yl)pyridine-3-carboxylic acid is a heterocyclic compound that combines the structural features of benzimidazole and pyridine. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to interact with different molecular targets, making it a valuable compound for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-1,3-benzodiazol-1-yl)pyridine-3-carboxylic acid typically involves the reaction of 6-chloronicotinic acid with benzimidazole under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The mixture is heated to a temperature of around 100-120°C for several hours to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(1H-1,3-benzodiazol-1-yl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Substitution reactions may involve reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives, enhancing the compound’s versatility for different applications.
Scientific Research Applications
6-(1H-1,3-benzodiazol-1-yl)pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: The compound serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into biological processes.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(1H-1,3-benzodiazol-1-yl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit enzyme activity by occupying the active site, preventing substrate binding and subsequent catalytic reactions .
Comparison with Similar Compounds
Similar Compounds
- 6-(1H-benzimidazol-1-yl)nicotinic acid
- 2,6-Bis(1-butyl-1H-1,2,3-triazol-1-yl)pyridine
Uniqueness
6-(1H-1,3-benzodiazol-1-yl)pyridine-3-carboxylic acid is unique due to its combined benzimidazole and pyridine structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-(benzimidazol-1-yl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c17-13(18)9-5-6-12(14-7-9)16-8-15-10-3-1-2-4-11(10)16/h1-8H,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDXUZCJYYFCQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=NC=C(C=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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